molecular formula C19H13BrN6O B14932068 2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14932068
M. Wt: 421.2 g/mol
InChI Key: OTUIDVFAGCNCDG-UHFFFAOYSA-N
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Description

2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, phenol derivatives, and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of 2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C19H13BrN6O

Molecular Weight

421.2 g/mol

IUPAC Name

4-[4-[(2-bromophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13BrN6O/c20-15-3-1-2-4-16(15)27-10-12-5-7-13(8-6-12)17-23-19-14-9-22-24-18(14)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24)

InChI Key

OTUIDVFAGCNCDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)Br

Origin of Product

United States

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